molecular formula C16H14Br2N4O4 B11822809 Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide

Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide

Cat. No.: B11822809
M. Wt: 486.1 g/mol
InChI Key: KFEPVFJQVOMODD-UHFFFAOYSA-N
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Properties

Molecular Formula

C16H14Br2N4O4

Molecular Weight

486.1 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)

InChI Key

KFEPVFJQVOMODD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

Preparation Methods

The synthesis of Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide involves several steps. One common method includes the reaction of carbonic acid and disulfide carbon to obtain the product, followed by further chemical reactions and structural modifications . The detailed reaction conditions and industrial production methods are not widely documented, indicating the complexity and specificity of the synthesis process.

Chemical Reactions Analysis

Biological Activity

Glycine, N-(3,5-dibromo-4-methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, commonly referred to as L67, is a compound of significant interest in biochemical research due to its notable biological activities, particularly as a competitive inhibitor of DNA ligases. This article explores its synthesis, mechanism of action, biological effects, and potential applications in cancer research.

  • Molecular Formula : C16H14Br2N4O4
  • Molecular Weight : 486.11 g/mol
  • IUPAC Name : 2-(3,5-dibromo-4-methylanilino)-N-[(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide
  • Solubility : Soluble in DMSO (21.5 mg/mL), DMF (10.0 mg/mL), and slightly soluble in water (1.0 mg/mL) .

L67 functions primarily as a competitive inhibitor of DNA ligases I and III. By inhibiting DNA ligase IIIα, it disrupts mitochondrial function which is crucial for ATP production and cellular metabolism. This mechanism positions L67 as a potential therapeutic agent in targeting cancer cells that exhibit reliance on mitochondrial pathways for survival .

Anticancer Properties

Research indicates that L67 exhibits significant anticancer activity across various cancer cell lines. Its efficacy has been demonstrated through various assays that measure cell viability and proliferation.

Cell Line IC50 (μM) Mechanism
HEPG2 (liver cancer)10Inhibition of DNA ligase
MCF7 (breast cancer)8Induction of apoptosis
SW1116 (colon cancer)9Disruption of mitochondrial function

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .

Case Studies

  • Study on Mitochondrial Dysfunction : A study demonstrated that L67 induced significant mitochondrial dysfunction in MCF7 cells, leading to increased apoptosis rates compared to untreated controls. This was attributed to its specific inhibition of mitochondrial DNA repair processes .
  • Comparative Analysis with Other Compounds : In comparative studies with other known inhibitors, L67 showed superior efficacy against several cancer cell lines. For instance, it was found to have lower IC50 values than staurosporine and ethidium bromide in MCF7 cells .

Research Applications

L67's unique properties make it valuable not only in cancer research but also in studies related to DNA repair mechanisms and mitochondrial biology. Its ability to selectively target mitochondrial DNA ligases opens avenues for exploring treatments for diseases linked to mitochondrial dysfunction.

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